Cas no 24870-39-1 (Coenzyme A, S-pentadecanoate)
Coenzyme A, S-pentadecanoate Chemical and Physical Properties
Names and Identifiers
-
- pentadecanoyl Coenzyme A
- Pentadecanoyl Coenzyme A Sodium Salt
- Pentadecanoyl Coenzy
- adenosine, 5'-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxopentadecyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-, 3'-(dihydrogen phosphate), ion(2-)
- Pentadecanoyl-CoA
- Pentadecanoyl coenzyme A
- Pentadecanethioic acid, S-ester with coenzyme A (8CI)
- Coenzyme A, S-pentadecanoate
- Pentadecanoyl-CoA
- G91475
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentadecanethioate
- CS-0857326
- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) pentadecanethioate
- SCHEMBL4293513
- 24870-39-1
- pentadecanoyl Coenzyme A (ammonium salt)
- CHEBI:74574
- HY-154923
- pentadecanoyl-coenzyme A
- 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[(3-oxo-3-{[2-(pentadecanoylsulfanyl)ethyl]amino}propyl)amino]butyl} dihydrogen diphosphate)
- PubChem CID: 22833666; (Acyl-CoA); [M+H]+;
- Q27144751
-
- Inchi: 1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h23-25,29-31,35,46-47H,4-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t25-,29-,30-,31+,35-/m1/s1
- InChI Key: VLBCUOVMSMAIJC-VTINEICCSA-N
- SMILES: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O
Computed Properties
- Exact Mass: 991.32922577g/mol
- Monoisotopic Mass: 991.32922577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 39
- Rotatable Bond Count: 9
- Complexity: 794
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 3.4
- Topological Polar Surface Area: 389Ų
Coenzyme A, S-pentadecanoate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
Coenzyme A, S-pentadecanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 870715P-5MG |
15:0 Coenzyme A |
24870-39-1 | 5mg |
¥3995.74 | 2023-11-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479015-1 mg |
Pentadecanoyl Coenzyme A, |
24870-39-1 | 1mg |
¥3,234.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479015-1mg |
Pentadecanoyl Coenzyme A, |
24870-39-1 | 1mg |
¥3234.00 | 2023-09-05 |
Coenzyme A, S-pentadecanoate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Coenzyme A, S-pentadecanoate
Coenzyme A, S-pentadecanoate: A Comprehensive Overview
Coenzyme A, S-pentadecanoate (CAS No. 24870-39-1) is a specialized derivative of coenzyme A (CoA), a molecule that plays a pivotal role in various biochemical processes within living organisms. This compound is characterized by its unique structure, which includes a pentadecanoyl group attached to the sulfur atom of the coenzyme A backbone. The S-pentadecanoate moiety imparts distinct functional properties to the molecule, making it a subject of interest in both basic and applied research.
The CAS registry number 24870-39-1 uniquely identifies this compound in chemical databases, facilitating its identification and reference in scientific literature. Recent studies have highlighted the potential of Coenzyme A, S-pentadecanoate in various biological systems, particularly in lipid metabolism and energy production pathways. Its role as a precursor in fatty acid synthesis has been extensively explored, with researchers uncovering its involvement in regulating cellular energy homeostasis under different physiological conditions.
One of the most significant advancements in understanding Coenzyme A, S-pentadecanoate involves its interaction with mitochondrial membranes. Studies have shown that this compound enhances the efficiency of electron transport chain complexes, thereby improving cellular respiration and energy output. This finding has implications for both basic biology and therapeutic applications, particularly in conditions associated with mitochondrial dysfunction.
Moreover, the application of Coenzyme A, S-pentadecanoate in biotechnological processes has gained traction. Its ability to serve as a cofactor in enzymatic reactions makes it a valuable component in bioconversion systems. Recent research has demonstrated its potential in enhancing the production of biofuels and specialty chemicals through metabolic engineering approaches.
In terms of structural analysis, Coenzyme A, S-pentadecanoate exhibits a well-defined molecular architecture that contributes to its functional versatility. The pentadecanoyl group provides extended hydrophobicity, enabling interactions with lipid bilayers and other hydrophobic environments within cells. This property is crucial for its role in membrane-associated processes and its ability to modulate cellular signaling pathways.
From an analytical standpoint, the characterization of Coenzyme A, S-pentadecanoate has been refined through advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided insights into its stereochemistry and dynamic behavior within cellular compartments. Such detailed structural information is essential for designing targeted interventions and optimizing its use in therapeutic or industrial settings.
Looking ahead, the exploration of Coenzyme A, S-pentadecanoate continues to be a vibrant area of research. Collaborative efforts between biochemists, pharmacologists, and engineers are paving the way for novel applications in medicine and biotechnology. As our understanding of this compound deepens, it holds promise for addressing unmet needs in energy metabolism disorders and sustainable chemical production.
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